

# 2-(3-Chlorophenoxy)propanoyl chloride CAS number and molecular data

**Author:** BenchChem Technical Support Team. **Date:** March 2026

## Compound of Interest

Compound Name: 2-(3-Chlorophenoxy)propanoyl chloride

CAS No.: 4878-14-2

Cat. No.: B2614562

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## Technical Monograph: 2-(3-Chlorophenoxy)propanoyl chloride

CAS Number: 4878-14-2 Document Type: Technical Reference & Synthesis Guide Version: 1.0

### Executive Summary

**2-(3-Chlorophenoxy)propanoyl chloride** (CAS 4878-14-2) is a specialized acyl halide intermediate derived from the phenoxypropionic acid class of herbicides (specifically Cloprop). As a highly reactive electrophile, it serves as a critical building block in the synthesis of agrochemicals and pharmaceutical motifs. Its primary utility lies in its ability to introduce the chiral or racemic 2-(3-chlorophenoxy)propyl moiety into nucleophilic substrates (amines, alcohols, thiols) via nucleophilic acyl substitution, facilitating the construction of complex esters and amides with high atom economy.

### Chemical Identity & Molecular Data

The following data consolidates physical and chemical identifiers for accurate database integration and laboratory verification.

Parameter	Data Specification
Chemical Name	2-(3-Chlorophenoxy)propanoyl chloride
CAS Number	4878-14-2
Parent Acid	2-(3-Chlorophenoxy)propionic acid (Cloprop) [CAS: 101-10-0]
Molecular Formula	C <sub>9</sub> H <sub>8</sub> Cl <sub>2</sub> O <sub>2</sub>
Molecular Weight	219.06 g/mol
MDL Number	MFCD02295755
Appearance	Viscous liquid or low-melting solid (moisture sensitive)
Solubility	Soluble in DCM, THF, Toluene; Reacts violently with water
SMILES	<chem>CC(C(=O)Cl)Oc1cccc(Cl)c1</chem>
InChI Key	ZTVZDNDXSGIOTQ-UHFFFAOYSA-N

## Synthesis & Production Logic

The synthesis of **2-(3-chlorophenoxy)propanoyl chloride** is driven by the chlorination of its parent carboxylic acid. The choice of chlorinating agent is pivotal for purity. While Phosphorus Pentachloride (

) can be used, Thionyl Chloride (

) is the preferred reagent for research and scale-up due to the volatility of its byproducts (

and

), which simplifies purification.

## Mechanistic Pathway (Catalytic Cycle)

The reaction is typically catalyzed by N,N-Dimethylformamide (DMF). DMF reacts with

to form the Vilsmeier-Haack reagent (chloroiminium ion), which is a more potent electrophile than thionyl chloride itself. This activates the carboxylic acid, facilitating the formation of the acyl chloride under milder conditions.



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Figure 1: Catalytic synthesis pathway via Thionyl Chloride activation.

## Experimental Protocol: Synthesis & Isolation

Objective: Synthesis of **2-(3-chlorophenoxy)propanoyl chloride** from 2-(3-chlorophenoxy)propionic acid. Scale: 10 mmol basis.

### Materials

- Precursor: 2-(3-Chlorophenoxy)propionic acid (2.00 g, 10 mmol).
- Reagent: Thionyl chloride (1.45 mL, 20 mmol, 2.0 equiv).
- Catalyst: N,N-Dimethylformamide (DMF) (2 drops).
- Solvent: Toluene (anhydrous, 10 mL) or neat.

### Step-by-Step Methodology

- Setup: Equip a 50 mL 2-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl<sub>2</sub> or line) to exclude atmospheric moisture.
- Charging: Add the carboxylic acid precursor and anhydrous toluene. Stir to suspend/dissolve.

- Activation: Add 2 drops of dry DMF. Note: DMF acts as a catalyst to form the reactive chloroiminium species.
- Addition: Add thionyl chloride dropwise via syringe over 10 minutes. Caution: Gas evolution ( ) will occur immediately.
- Reaction: Heat the mixture to 70°C (or gentle reflux) for 2–3 hours. Monitor cessation of gas evolution.<sup>[1]</sup>
  - Validation: Aliquot a small sample, quench with methanol, and analyze by TLC or GC-MS (look for the methyl ester peak to confirm full conversion of acid).
- Work-up: Cool the reaction mixture to room temperature.
- Purification: Connect the flask to a rotary evaporator. Remove the solvent and excess thionyl chloride under reduced pressure (40°C bath, <20 mbar).
  - Note: Use a base trap (NaOH) for the vacuum pump exhaust to neutralize acidic vapors.
- Isolation: The resulting residue is the crude acid chloride (typically >95% pure), appearing as a pale yellow oil or semi-solid. For high-purity applications, perform vacuum distillation (requires high vacuum <1 mmHg due to high boiling point).

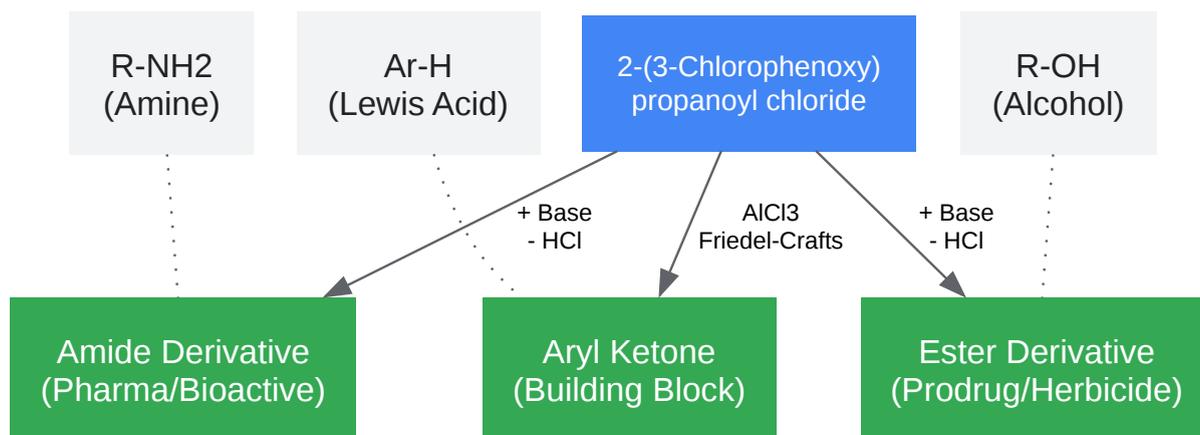
## Applications & Reactivity Profile

This acid chloride is a "hard" electrophile, reacting rapidly with nucleophiles. Its reactivity is modulated by the electron-withdrawing chlorophenoxy group, making the carbonyl carbon highly susceptible to attack.

## Core Transformations

- Amidation: Reaction with primary/secondary amines to form bioactive amides.
- Esterification: Reaction with alcohols/phenols to generate esters (common in herbicide prodrug design).

- Friedel-Crafts Acylation: Reaction with aromatics (using ) to synthesize aryl ketones.



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Figure 2: Divergent synthesis applications of the acid chloride core.

## Handling & Safety (HSE)

- Corrosivity: Causes severe skin burns and eye damage. Hydrolyzes on skin to produce HCl.
- Moisture Sensitivity: Reacts violently with water. Store under inert atmosphere (Argon/Nitrogen) in tightly sealed containers.
- Storage: Refrigerate (2–8°C) to prevent slow decomposition or polymerization.
- PPE: Neoprene gloves, chemical splash goggles, and face shield are mandatory. Handle only in a fume hood.

## References

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- To cite this document: BenchChem. [2-(3-Chlorophenoxy)propanoyl chloride CAS number and molecular data]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2614562#2-3-chlorophenoxy-propanoyl-chloride-cas-number-and-molecular-data>]

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